Niclosamide-13C6
Description
Overview of Niclosamide's Historical Research Trajectory and Diverse Biological Activities
Originally developed by Bayer in the 1950s, niclosamide (B1684120) was first introduced as a molluscicide to combat the snails that host parasitic worms. nih.govdovepress.commdpi.comnih.gov By the early 1960s, it was approved for human use to treat tapeworm infections and was later added to the World Health Organization's list of essential medicines. nih.govdovepress.comaustraliamethyleneblue.com.auacs.orgfrontiersin.org The primary mechanism of its anthelmintic action involves the uncoupling of oxidative phosphorylation in parasites, which disrupts their energy production. dovepress.comacs.org
In recent years, research has unveiled a much broader spectrum of biological activities for niclosamide. nih.govmdpi.comfrontiersin.org It has demonstrated potential in treating a variety of diseases, including cancer, bacterial and viral infections, and metabolic disorders. nih.govdovepress.comacs.org This versatility stems from its ability to modulate multiple cellular signaling pathways, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. nih.govdovepress.comacs.orgtocris.com For instance, its anticancer effects are linked to the inhibition of STAT3 signaling, leading to reduced cell growth and apoptosis in cancer cells with constitutively active STAT3. tocris.com Furthermore, niclosamide has shown antiviral activity against a range of viruses, including SARS-CoV-2. acs.orgtocris.comprecisionnanomedicine.com
However, a significant hurdle in repurposing niclosamide for these systemic diseases is its low oral bioavailability, primarily due to its poor water solubility. precisionnanomedicine.commdpi.comsemanticscholar.orgresearchgate.netnih.gov This has spurred research into new formulations and a deeper understanding of its pharmacokinetic profile. precisionnanomedicine.comresearchgate.netnih.gov
Principles and Advantages of Carbon-13 Isotope Labeling in Chemical Biology and Pharmaceutical Research
Isotope labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. it2isotopes.comwikipedia.org This subtle change in mass allows researchers to track the molecule through complex biological systems without altering its chemical properties. clearsynth.comcreative-proteomics.com
Stable, non-radioactive isotopes like Carbon-13 (13C), Deuterium (2H), and Nitrogen-15 (15N) are invaluable in quantitative analysis. creative-proteomics.comnih.govalfa-chemistry.comnih.gov In techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass difference between the labeled and unlabeled compound allows for precise quantification. it2isotopes.comwikipedia.orgshimadzu.com
For instance, in quantitative proteomics and metabolomics, stable isotope labeling by amino acids in cell culture (SILAC) or the use of isotope-labeled internal standards enables the accurate measurement of changes in protein and metabolite levels. creative-proteomics.comsilantes.com This is crucial for understanding the effects of a drug or disease on cellular processes. The use of multiple isotopes, such as simultaneous labeling with 13C and 15N, can provide even more detailed insights into metabolic pathways. alfa-chemistry.comescholarship.org
| Isotope | Common Applications in Research | Analytical Techniques |
|---|---|---|
| Carbon-13 (13C) | Metabolic flux analysis, tracing carbon backbones, quantitative proteomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Deuterium (2H) | Tracing metabolic pathways, assessing protein and lipid turnover | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Nitrogen-15 (15N) | Protein and amino acid metabolism, nucleotide biosynthesis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Stable isotope labeling is a cornerstone of metabolic research, allowing scientists to trace the journey of a compound (its "metabolic fate") within a biological system. nih.govnih.govcreative-proteomics.comalfa-chemistry.com By introducing a 13C-labeled substrate, researchers can follow the labeled carbon atoms as they are incorporated into various metabolites, providing a dynamic map of metabolic pathways. nih.govcreative-proteomics.comalfa-chemistry.com This technique, known as metabolic flux analysis, is instrumental in identifying metabolic reprogramming in diseases like cancer. nih.govcreative-proteomics.comnih.gov
Kinetic studies also benefit immensely from isotope labeling. alfa-chemistry.comportlandpress.com By tracking the appearance and disappearance of the labeled compound and its metabolites over time, researchers can determine rates of absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.comportlandpress.com This information is fundamental in drug development for understanding a drug's pharmacokinetic and pharmacodynamic properties. alfa-chemistry.comalfa-chemistry.com
Rationale for Utilizing Niclosamide-13C6 in Advanced Academic Research
The use of this compound, where six carbon atoms in the niclosamide molecule are replaced with the 13C isotope, is driven by the need for precise and reliable data in complex research settings. clearsynth.comnih.govmedchemexpress.comclearsynth.commedchemexpress.commedchemexpress.com
In pharmacokinetic studies, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.govbiorxiv.orgscispace.com Because it has the same chemical behavior as unlabeled niclosamide but a different mass, it allows for highly accurate quantification of the drug in biological samples like plasma. nih.gov This is critical for overcoming the challenges posed by niclosamide's low bioavailability and for evaluating the effectiveness of new drug delivery systems. researchgate.netnih.gov
Properties
CAS No. |
1325559-12-3 |
|---|---|
Molecular Formula |
C13H8Cl2N2O4 |
Molecular Weight |
333.16 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
50-65-7 (unlabelled) |
Synonyms |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide-13C6 Hydrate; 2’,5-D733ichloro-4’-nitrosalicylanilide-13C6 |
tag |
Niclosamide |
Origin of Product |
United States |
Synthesis and Characterization of Niclosamide 13c6
Chemical Synthetic Pathways for Niclosamide-13C6
The synthesis of this compound typically involves a multi-step process that starts with a ¹³C-labeled precursor. A common synthetic route involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline (B86195), where the aniline (B41778) component is labeled with six ¹³C atoms. chembk.comchemicalbook.com This reaction is often carried out in the presence of a coupling agent like phosphorus trichloride (B1173362) to facilitate the formation of the amide bond. chemicalbook.com
The general synthetic approach can be outlined as follows:
Preparation of ¹³C-labeled 2-chloro-4-nitroaniline: This is a critical step that introduces the isotopic label into the molecule. The synthesis of this precursor would start from a simpler, commercially available ¹³C₆-labeled benzene (B151609) derivative.
Coupling Reaction: The ¹³C₆-labeled 2-chloro-4-nitroaniline is then reacted with 5-chlorosalicylic acid. This condensation reaction forms the core structure of this compound. chemicalbook.comnih.gov
Alternative synthetic strategies might involve modifying the salicylic (B10762653) acid portion or employing different coupling reagents to optimize the reaction yield and purity of the final product. nih.gov
Methodologies for Isotopic Enrichment and Purity Assessment
Ensuring high isotopic enrichment and chemical purity is paramount for the utility of this compound as an internal standard.
Isotopic Enrichment: The isotopic enrichment of this compound is a measure of the percentage of molecules that contain the six ¹³C atoms. This is typically determined using mass spectrometry. High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the labeled and unlabeled species. schd-shimadzu.comlab-cuongthinh.com.vnalsachim.com Commercial suppliers often guarantee a minimum isotopic enrichment of 98% or higher. lab-cuongthinh.com.vnalsachim.com
Purity Assessment: The chemical purity of this compound is assessed to ensure that it is free from unlabeled niclosamide (B1684120) and other synthetic impurities. Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. lab-cuongthinh.com.vnresearchgate.net By using a suitable stationary phase and mobile phase, it is possible to separate this compound from any impurities. The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The presence of characteristic peaks and the absence of signals from impurities confirm the identity and cleanliness of the compound. semanticscholar.orgmdpi.com
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen, chlorine) of the compound, providing further confirmation of its purity. semanticscholar.org
The table below summarizes the typical specifications for commercially available this compound.
| Parameter | Methodology | Typical Specification |
| Isotopic Enrichment | Mass Spectrometry | ≥98% |
| Chemical Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |
| Water Content (Karl Fischer) | Karl Fischer Titration | 4.5 - 5.5 % (for hydrate (B1144303) form) lab-cuongthinh.com.vn |
| Melting Range | Melting Point Apparatus | 230 - 235 °C lab-cuongthinh.com.vn |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Spectroscopic and Chromatographic Methods for Structural Confirmation of Labeled Compound
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation of this compound.
Spectroscopic Methods:
Mass Spectrometry (MS): Mass spectrometry is a cornerstone for the analysis of this compound. In tandem mass spectrometry (MS/MS), the molecule is first ionized (often using electrospray ionization, ESI) and then fragmented. The specific fragmentation pattern serves as a molecular fingerprint. For this compound, the precursor ion m/z is approximately 331, and a characteristic product ion is observed around m/z 177. nih.govnih.gov This is in contrast to unlabeled niclosamide, which has a precursor ion m/z of about 325 and a product ion around m/z 171. nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): As mentioned for purity assessment, HPLC is also crucial for structural confirmation when coupled with a detector like a mass spectrometer (LC-MS). The retention time of this compound in a specific HPLC system provides a characteristic identifier. researchgate.netfxcsxb.combiorxiv.org Reverse-phase columns, such as C18, are commonly used for the separation. nih.gov
The following table details the typical parameters used in LC-MS/MS methods for the analysis of this compound.
| Parameter | Description |
| Chromatography Column | Agilent Zorbax SB-C18, Kinetex® C18, Thermo Hypersil Gold C18 nih.govfxcsxb.com |
| Mobile Phase | Acetonitrile (B52724) and water (often with additives like ammonium (B1175870) formate (B1220265) or formic acid) fxcsxb.combiorxiv.org |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode nih.govtandfonline.com |
| Mass Transition (MRM) | Precursor ion (m/z) → Product ion (m/z) |
| This compound | ~331 → ~177 nih.govnih.gov |
| Niclosamide (unlabeled) | ~325 → ~171 nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Analytical Methodologies Utilizing Niclosamide 13c6 As a Research Tool
Development of Quantitative Assays for Niclosamide (B1684120) in Biological Matrices
The accurate measurement of niclosamide concentrations in biological matrices like plasma, serum, and tissue is fundamental for pharmacokinetic and metabolism studies. Niclosamide-13C6 is instrumental in the development of robust quantitative assays.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS has become the gold standard for the bioanalysis of drugs like niclosamide due to its high sensitivity and selectivity. mdpi.com The use of a stable isotope-labeled internal standard like this compound is a key component of these protocols. clearsynth.com
In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is employed to achieve high selectivity and sensitivity. This technique involves monitoring a specific precursor ion to product ion transition for a particular compound. For niclosamide and its labeled counterpart, this compound, specific MRM transitions are optimized to ensure accurate detection and quantification.
The deprotonated precursor ion [M-H]⁻ for niclosamide is typically observed at a mass-to-charge ratio (m/z) of 325, while for this compound, it is at m/z 331. biorxiv.org Upon fragmentation, characteristic product ions are formed. For niclosamide, common product ions are monitored at m/z 171 and 289. biorxiv.org Correspondingly, for this compound, the product ions are found at m/z 177 and 295. biorxiv.org The transition of m/z 325 > 171 is often used as the quantifier for niclosamide, while 325 > 289 can serve as a qualifier for confirmation. biorxiv.org Similarly, for this compound, the transition m/z 331 > 177 is used for quantification. biorxiv.orgnih.gov The optimization of parameters such as collision energy (CE) is crucial for maximizing the signal intensity of these transitions. biorxiv.orgyoutube.com
Table 1: MRM Transitions for Niclosamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (CE) - Quantifier (V) | Collision Energy (CE) - Qualifier (V) |
|---|---|---|---|---|---|
| Niclosamide | 325 | 171 | 289 | 29 | 17 |
| This compound | 331 | 177 | 295 | 29 | 17 |
Data sourced from a study on nanoformulated niclosamide. biorxiv.org
This compound is an ideal internal standard for the quantification of niclosamide in biological samples using LC-MS/MS. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. mdpi.com Its purpose is to correct for variations in sample preparation and instrument response. mdpi.com
Since this compound has the same chemical structure as niclosamide, differing only in the mass of six carbon atoms, it co-elutes with niclosamide during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. biorxiv.orgnih.govfxcsxb.comprecisionnanomedicine.com This allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area. This approach significantly improves the precision and accuracy of the method by compensating for potential matrix effects and inconsistencies in extraction recovery. nih.govprecisionnanomedicine.com For instance, in studies analyzing niclosamide in plasma and lung tissue, this compound has been successfully employed to ensure reliable pharmacokinetic data. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
While LC-MS/MS is highly sensitive, High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors like UV/Vis or Photodiode Array (PDA) detectors is also a widely used technique for the quantification of niclosamide. ijfans.orgresearchgate.netepa.govepa.gov These methods are often employed for analyzing pharmaceutical dosage forms and can also be adapted for biological samples, although they may have higher limits of detection compared to MS methods.
In RP-HPLC methods, a C18 column is commonly used for the separation of niclosamide. jgtps.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). epa.govjgtps.comresearchgate.net Detection is often performed at a wavelength where niclosamide shows maximum absorbance, which has been reported around 290 nm, 331 nm, or 335 nm depending on the solvent composition. epa.govjgtps.comnih.gov The use of an internal standard, though not always a labeled compound in HPLC-UV methods, is still a good practice to ensure accuracy. For example, ibuprofen (B1674241) has been used as an internal standard in some HPLC methods for niclosamide. researchgate.net
Alternative Chromatographic and Spectrophotometric Techniques
Besides LC-MS/MS and HPLC-UV, other analytical techniques have been developed for the analysis of niclosamide. Thin-layer chromatography (TLC) has been used for stability studies, allowing for the separation of niclosamide from its degradation products. researchgate.net
Spectrophotometric methods, including derivative spectrophotometry, offer a simpler and more cost-effective approach for the determination of niclosamide in bulk and pharmaceutical formulations. johronline.com These methods are based on measuring the absorbance of a niclosamide solution at a specific wavelength. johronline.com For instance, a first-derivative spectrophotometric method has been developed that measures the signal at 351 nm in a methanolic solution. johronline.com Another approach involves an indirect spectrophotometric method based on the bleaching of methylene (B1212753) blue dye after an oxidation reaction with niclosamide. aaasjournals.com While useful for quality control of drug products, these methods generally lack the selectivity and sensitivity required for quantification in complex biological matrices without extensive sample cleanup.
Sample Preparation and Extraction Techniques for Niclosamide and its Analogs
Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before analysis. Common techniques for extracting niclosamide and its analogs from biological samples such as plasma, serum, and tissue include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein precipitation is a straightforward and widely used method for plasma and serum samples. nih.govnih.govresearchgate.net It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample to precipitate proteins. nih.govnih.govresearchgate.net After centrifugation, the supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or further processed. biorxiv.orgprecisionnanomedicine.com
Liquid-liquid extraction (LLE) uses two immiscible solvents to separate the analyte from the sample matrix. For niclosamide, which is a weakly acidic compound, the pH of the aqueous sample can be adjusted to optimize its partitioning into an organic solvent like ethyl acetate.
Solid-phase extraction (SPE) is a more selective sample cleanup technique. It utilizes a solid sorbent, often a C18 material, to retain the analyte from the sample matrix. After washing away interferences, the analyte is eluted with a small volume of an organic solvent. This technique is effective for purifying extracts of niclosamide from various matrices, including water and sediment samples, prior to analysis.
Table 2: Common Sample Preparation Techniques for Niclosamide
| Technique | Biological Matrix | Procedure |
|---|---|---|
| Protein Precipitation | Plasma, Serum | Addition of acetonitrile to precipitate proteins, followed by centrifugation and analysis of the supernatant. biorxiv.orgprecisionnanomedicine.comnih.govnih.govresearchgate.net |
| Solid-Phase Extraction | Water, Sediment, Tissue | The sample is passed through a C18 cartridge to retain niclosamide, which is then eluted with an organic solvent. |
| Liquid-Liquid Extraction | Water | After pH adjustment, niclosamide is extracted from the aqueous sample into an immiscible organic solvent like ethyl acetate. |
Protein Precipitation Methods
Protein precipitation is a widely used method for sample preparation in bioanalysis, designed to remove proteins that can interfere with subsequent analysis. nih.gov In the context of niclosamide quantification, this compound is added to the biological sample before precipitation.
Commonly, a cold organic solvent like acetonitrile is added to the sample, often preclinical plasma, to denature and precipitate the proteins. nih.govacu.edu.inlcms.cz For instance, in pharmacokinetic studies involving rat and dog plasma, biological samples were prepared using protein precipitation with acetonitrile. nih.govacu.edu.in Another approach involves using a protein and phospholipid removal plate, where an internal standard solution of this compound in acetonitrile is added to plasma samples. After precipitation, the mixture is centrifuged, and the supernatant, containing the analyte and the internal standard, is collected for LC-MS/MS analysis. Variations of this method include the use of methanol as the precipitation solvent.
In studies quantifying niclosamide uptake in cells, a protein precipitation solution containing this compound, acetonitrile, and formic acid is used to lyse the cells and precipitate proteins simultaneously. This ensures that both the analyte and the internal standard are extracted with similar efficiency from the cellular matrix.
Solid Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME)
Solid Phase Extraction (SPE) is a selective sample preparation technique that isolates analytes from a liquid sample by adsorbing them onto a solid stationary phase. nih.gov This method is effective for purifying and concentrating analytes prior to chromatographic analysis. nih.govresearchgate.net For niclosamide analysis in aqueous samples like fishpond water, SPE has been shown to effectively purify, concentrate, and store the analyte with high recovery rates of 98.12%–100.06%. researchgate.net While specific protocols detailing this compound in the SPE process are not extensively published, its role as an internal standard is critical in the subsequent LC-MS/MS analysis of the eluate to ensure accurate quantification.
Dispersive liquid-liquid microextraction (DLLME) is a newer microextraction technique that uses a mixture of an extraction solvent and a disperser solvent injected rapidly into an aqueous sample. researchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed, facilitating rapid analyte transfer. researchgate.net A method using a deep eutectic solvent (DES) as the extractive solvent has been developed for the trace analysis of niclosamide. nih.gov This approach, coupled with spectrophotometric analysis, represents a green analytical chemistry method. nih.gov As with SPE, this compound is an ideal internal standard for LC-MS/MS-based DLLME methods to correct for variability during extraction and analysis.
Matrix-Specific Considerations (e.g., Cell Lysates, Tissue Homogenates, Preclinical Biological Fluids)
The choice of sample preparation method is highly dependent on the biological matrix being analyzed.
Cell Lysates: For in vitro studies, quantifying intracellular concentrations of niclosamide is essential. This compound is used as an internal standard in methods analyzing niclosamide uptake in cancer cell lines. europa.eu The typical procedure involves washing the cells, followed by lysis and protein precipitation with a solution containing the internal standard. europa.eu This ensures accurate measurement of the intracellular analyte concentration by LC-MS/MS.
Tissue Homogenates: To measure niclosamide concentrations in tissues, such as in preclinical toxicology or efficacy studies, the tissue must first be homogenized to create a uniform suspension. researchgate.net For example, in studies with hamsters, this compound was used as an internal standard to quantify niclosamide in lung tissue homogenates. The internal standard is added before the extraction and centrifugation steps, and the resulting supernatant is analyzed. bebac.at
Preclinical Biological Fluids: Plasma is the most common matrix for pharmacokinetic studies. In preclinical research involving rats and dogs, LC-MS/MS methods validated using this compound (or other internal standards like ibuprofen) have been established. nih.govacu.edu.inlcms.czbebac.at These methods typically use protein precipitation with acetonitrile to prepare the plasma samples for analysis. nih.govacu.edu.inlcms.cz The use of a stable isotope-labeled internal standard like this compound is the gold standard for these assays, providing the highest level of accuracy.
Method Validation and Performance Characteristics
The validation of a bioanalytical method is crucial to demonstrate that it is suitable for its intended purpose. ijfans.org this compound plays a key role in achieving the stringent validation requirements set by regulatory bodies.
Specificity and Selectivity
Specificity is the ability of an analytical method to measure the analyte unequivocally in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov The use of tandem mass spectrometry (MS/MS) provides inherent selectivity through the monitoring of specific precursor-to-product ion transitions. When using this compound as an internal standard, the selectivity is further enhanced. The analyte (niclosamide) and the internal standard (this compound) co-elute chromatographically but are distinguished by the mass spectrometer based on their mass difference. This ensures that signal from endogenous matrix components does not interfere with the analyte or the internal standard, a critical requirement for validation. europa.euijfans.org Validation protocols require testing blank matrix samples from at least six different sources to ensure no significant interferences are present at the retention time of the analyte or internal standard. ijfans.org
Sensitivity and Lower Limits of Quantification (LLOQ)
The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For niclosamide, various LC-MS/MS methods have demonstrated high sensitivity. In a validated method for rat and dog plasma, the LLOQ was established at 1 ng/mL for both species. nih.gov Another study reported a higher LLOQ of 50 ng/mL for niclosamide in rat plasma. lcms.cz A particularly sensitive assay was developed with a low dynamic range of 0.78-100 ng/mL. researchgate.netmedrxiv.org The analyte signal at the LLOQ must be at least five times greater than the signal from a blank sample. europa.eu The use of this compound helps to maintain signal stability and reproducibility, which is essential for achieving a low and reliable LLOQ.
| Parameter | Matrix | LLOQ Value | Reference |
| LLOQ | Rat Plasma | 1 ng/mL | nih.gov |
| LLOQ | Dog Plasma | 1 ng/mL | nih.gov |
| LLOQ | Rat Plasma | 50 ng/mL | lcms.cz |
| Low Dynamic Range | Plasma | 0.78 ng/mL | researchgate.netmedrxiv.org |
| LOQ | Pharmaceutical Dose | 0.6321 µg/mL | nih.gov |
Accuracy and Precision (Intra-day and Inter-day Variability)
Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision describes the closeness of repeated individual measurements. Both are assessed at multiple concentration levels, including the LLOQ, and are evaluated within a single day (intra-day) and across multiple days (inter-day).
The use of this compound as an internal standard is critical for achieving high accuracy and precision, as it compensates for variations that can occur during sample preparation and injection. Validated methods for niclosamide consistently demonstrate excellent performance.
| Matrix | Parameter | Value | Reference |
| Rat Plasma | Intra-day Precision (%CV) | < 7.40% | nih.gov |
| Inter-day Precision (%CV) | < 6.35% | nih.gov | |
| Intra-day Accuracy (%dev) | < 4.59% | nih.gov | |
| Inter-day Accuracy (%dev) | < 6.63% | nih.gov | |
| Dog Plasma | Intra-day Precision (%CV) | < 3.95% | acu.edu.in |
| Inter-day Precision (%CV) | < 4.01% | acu.edu.in | |
| Intra-day Accuracy (%dev) | < 12.1% | acu.edu.in | |
| Inter-day Accuracy (%dev) | < 10.9% | acu.edu.in | |
| Plasma | Accuracy | 97.2% - 112.5% | researchgate.netmedrxiv.org |
| Precision | 100.4% - 110.0% | researchgate.netmedrxiv.org |
These values are well within the typical acceptance criteria set by regulatory agencies, which generally require precision (as coefficient of variation, %CV) and accuracy (as percent deviation, %dev) to be within ±15% (or ±20% at the LLOQ).
Applications of Niclosamide 13c6 in Mechanistic and Preclinical Research
Elucidation of Metabolic Pathways and Transformations of Niclosamide (B1684120) (In Vitro and Preclinical Models)
The metabolism of Niclosamide involves several enzymatic pathways, primarily hydroxylation and glucuronidation. nih.gov In vitro studies using human liver microsomes have identified CYP1A2 as the main cytochrome P450 enzyme responsible for the hydroxylation of Niclosamide, while UGT1A1 is the primary enzyme catalyzing its glucuronidation. nih.govresearchgate.net Niclosamide-13C6 is instrumental in these studies, allowing for the unambiguous identification and tracking of metabolic products. vulcanchem.comdoi.org
Isotope tracing with this compound facilitates the clear differentiation of drug-derived metabolites from endogenous molecules in biological samples. The known mass shift of +6 Da in the molecular weight of the parent compound and its subsequent metabolites allows for their specific detection using mass spectrometry. vulcanchem.comnih.gov This technique is crucial for building a comprehensive metabolic map of Niclosamide.
Key metabolic reactions identified through these methods include:
Hydroxylation: The addition of a hydroxyl group to the Niclosamide molecule, primarily mediated by CYP1A2. nih.gov
Glucuronidation: The conjugation of glucuronic acid to Niclosamide, a reaction predominantly carried out by UGT1A1. nih.govresearchgate.net
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com By introducing a 13C-labeled substrate like this compound, researchers can trace the flow of the carbon atoms through various metabolic pathways. creative-proteomics.commedchemexpress.com The distribution of the 13C label in downstream metabolites provides quantitative data on the activity of different metabolic routes. nih.govnih.gov This approach is invaluable for understanding how Niclosamide affects cellular metabolism and for identifying potential off-target effects. nih.govresearchgate.net
Preclinical Pharmacokinetic Research of Niclosamide (Non-Human In Vivo and In Vitro)
The poor water solubility and low oral bioavailability of Niclosamide present significant challenges for its clinical application. nih.govnih.gov this compound is a critical tool in preclinical pharmacokinetic studies to understand and overcome these limitations. vulcanchem.commedchemexpress.com
ADME studies are fundamental to drug development, providing insights into how a drug is processed by a living organism. nih.gov The use of this compound in animal models such as rats and dogs allows for precise tracking of the drug's journey through the body. vulcanchem.comdoi.orgmedchemexpress.com The stable isotope label enables researchers to distinguish the administered drug from its metabolites, providing clear data on its absorption, how it is distributed among different tissues, its metabolic fate, and how it is ultimately excreted. vulcanchem.comnih.gov
Accurate quantification of drug concentration in specific tissues is vital for assessing efficacy and potential toxicity. This compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to precisely measure Niclosamide levels in preclinical tissue samples. biorxiv.org For instance, in studies investigating the potential of Niclosamide for respiratory diseases, its concentration in the lung tissue of hamsters has been accurately determined using this labeled compound. biorxiv.orgresearchgate.netnih.gov
| Study Focus | Animal Model | Key Finding | Significance |
|---|---|---|---|
| Pharmacokinetics of Niclosamide Inhalation Powder | Syrian Golden Hamsters | Achieved lung concentrations in the µg/g scale, exceeding the estimated IC50 for SARS-CoV-2. researchgate.net | Demonstrates the potential for direct lung delivery to achieve therapeutic concentrations for respiratory viruses. |
| Dose-Exposure Relationship of Intramuscular Niclosamide | Hamsters | A power-law-based pharmacokinetic model best described the nonlinear relationship between plasma and lung drug concentrations. nih.gov | Provides a model for predicting lung exposure and optimizing dosage for systemic administration. |
Drug Uptake and Intracellular Distribution Studies in Cellular Models
Understanding how a drug enters cells and where it localizes is crucial for elucidating its mechanism of action. Niclosamide is known to affect multiple intracellular signaling pathways. mdpi.comnih.gov Studies have shown that it can act as a protonophore, disrupting pH gradients across cellular membranes, including the plasma membrane and lysosomal membranes. nih.gov This activity can lead to cytoplasmic acidification, which in turn may affect signaling pathways like mTORC1. nih.gov Furthermore, Niclosamide has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cell lines. nih.govnih.gov While direct studies detailing the use of this compound for tracking intracellular distribution are not prevalent in the provided search results, its application would be highly valuable in quantifying cellular uptake and mapping its accumulation in specific organelles, thereby providing deeper insights into its multifaceted mechanisms of action.
Quantification of Niclosamide in Cells Using this compound
In preclinical research, accurately measuring the concentration of a drug within cells is crucial for understanding its pharmacokinetics and pharmacodynamics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and precise results. This compound, which is chemically identical to niclosamide but has a higher mass due to the inclusion of six carbon-13 atoms, is the preferred internal standard for this application.
The principle behind using this compound is that it behaves identically to the unlabeled niclosamide during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are easily distinguished by their different masses. By measuring the ratio of the signal from niclosamide to the known concentration of this compound, researchers can accurately determine the concentration of niclosamide in the original sample, correcting for any experimental variability.
A key application of this methodology is in determining the concentration of niclosamide in tissues, which are complex cellular environments. For instance, in studies evaluating inhaled niclosamide formulations, researchers have used this compound to quantify the drug's concentration in lung tissue. In one such study, lung tissue samples were homogenized, and a known amount of this compound (e.g., 100 ng/mL) was added. researchgate.net Following extraction and analysis by LC-MS/MS, the concentration of niclosamide could be precisely determined over a range of 0.5 to 10,000 µg/mL. researchgate.net This accurate quantification is vital for assessing the efficacy and pharmacokinetic profile of potential new treatments. researchgate.net
Table 1: Example of a Calibration Curve for Niclosamide Quantification in Lung Tissue using this compound This table is illustrative and based on typical analytical methodologies.
| Niclosamide Concentration (µg/mL) | This compound Concentration (ng/mL) | Peak Area Ratio (Niclosamide/Niclosamide-13C6) |
|---|---|---|
| 0.5 | 100 | 0.005 |
| 1.0 | 100 | 0.010 |
| 5.0 | 100 | 0.050 |
| 10.0 | 100 | 0.100 |
| 100.0 | 100 | 1.000 |
| 1000.0 | 100 | 10.000 |
| 10000.0 | 100 | 100.000 |
Stability Studies of Niclosamide in Various Research Formulations (e.g., Nanoparticles, Inhalation Powders)
The poor water solubility of niclosamide presents a significant challenge for its development as a therapeutic agent for new indications, leading to low bioavailability. nih.govnih.gov To overcome this, researchers are developing advanced formulations such as nanoparticles and dry powders for inhalation. nih.govnih.govschd-shimadzu.com Ensuring the stability of niclosamide within these formulations is a critical step in their development, and this is where stability-indicating analytical methods are essential.
These methods are designed to separate and quantify the intact drug from any degradation products that may form under various stress conditions (e.g., heat, humidity, light). High-performance liquid chromatography (HPLC) and LC-MS/MS are the most common techniques used for this purpose. The accuracy of these stability studies, particularly when using LC-MS/MS, is greatly enhanced by the use of a stable isotope-labeled internal standard like this compound. While the reviewed literature on specific niclosamide formulations does not always explicitly state the use of this compound, its application is a best practice in modern bioanalytical and pharmaceutical analysis. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, which is a key characteristic of stable isotope-labeled standards.
For example, in the development of niclosamide-loaded solid lipid nanoparticles (SLNs), stability studies are conducted over several months at different temperatures to ensure the drug remains stable and the nanoparticles retain their desired characteristics. researchgate.net Similarly, for niclosamide inhalation powders, often produced using techniques like thin-film freezing, the stability of the drug in its amorphous or crystalline state within the powder is crucial for its performance and shelf-life. researchgate.netschd-shimadzu.com The amount of niclosamide remaining at different time points is quantified to determine the degradation rate.
Table 2: Illustrative Stability Data for a Niclosamide Nanoparticle Formulation This table represents typical data from a stability study and is for illustrative purposes. The use of this compound as an internal standard is presumed for achieving high accuracy in LC-MS/MS-based assays.
| Time Point (Months) | Storage Condition | Remaining Niclosamide (%) | Appearance |
|---|---|---|---|
| 0 | 25°C / 60% RH | 100.0 | Conforms |
| 1 | 25°C / 60% RH | 99.5 | Conforms |
| 3 | 25°C / 60% RH | 98.9 | Conforms |
| 0 | 40°C / 75% RH | 100.0 | Conforms |
| 1 | 40°C / 75% RH | 98.2 | Conforms |
| 3 | 40°C / 75% RH | 96.5 | Conforms |
The use of this compound in these analytical methods provides the necessary precision to detect even small amounts of degradation, ensuring that only stable and effective formulations proceed to further preclinical and clinical development.
Mechanistic Research of Niclosamide in Cellular and Molecular Systems Non Clinical Contexts
Modulation of Cellular Signaling Pathways (In Vitro Studies)
Niclosamide (B1684120) has been shown to interfere with multiple, often interconnected, signaling cascades that are crucial for cell growth, differentiation, and survival. plos.orgresearchgate.netnih.gov Its ability to simultaneously target several key oncogenic pathways is a primary focus of in vitro investigation. plos.orgnih.govnih.govresearchgate.net
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases. nih.gov Niclosamide has been identified as a potent inhibitor of this pathway through various mechanisms. nih.govplos.org
Research demonstrates that niclosamide can suppress the expression and phosphorylation of the Wnt co-receptor, low-density lipoprotein receptor-related protein-6 (LRP6). plos.orgoncotarget.com This action effectively blocks the initial signal transduction at the cell surface. mdpi.com In studies using HEK293 cells, niclosamide was found to inhibit Wnt3A-induced accumulation of β-catenin, a central component of the pathway. plos.org Further investigations in colorectal cancer (CRC) cell lines revealed that niclosamide treatment leads to a dose-dependent inhibition of Wnt/β-catenin signaling activation. aacrjournals.org This inhibition is associated with the downregulation of Dishevelled-2 (Dvl2) and β-catenin expression. aacrjournals.org However, in prostate and breast cancer cells, niclosamide did not appear to affect Dvl2 expression, suggesting its mechanisms can be cell-type specific. plos.org Some studies have also proposed that niclosamide may disrupt the Axin-GSK3 complex or increase GSK-3β phosphorylation, which promotes the degradation of β-catenin. frontiersin.org
Table 1: Research Findings on Niclosamide's Inhibition of the Wnt/β-catenin Pathway
| Mechanism | Key Finding | Cell Lines Studied | Citation |
|---|---|---|---|
| Co-receptor Targeting | Suppresses LRP6 expression and phosphorylation. | Ovarian Cancer Cells, HEK293 | plos.orgoncotarget.commdpi.com |
| β-catenin Regulation | Blocks Wnt3A-induced β-catenin accumulation and promotes its degradation. | HEK293, Colorectal Cancer Cells | plos.orgaacrjournals.orgfrontiersin.org |
| Downstream Signaling | Inhibits β-catenin-driven transcription in a dose-dependent manner. | Colorectal Cancer Cells (CaCO2, HCT116), Ovarian Cancer Cells | oncotarget.comaacrjournals.org |
| Dvl2 Modulation | Downregulates cytosolic Dvl2 expression. | Colorectal Cancer Cells | aacrjournals.org |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation and survival. mdpi.com Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway. nih.govnih.govnih.gov
The primary mechanism of inhibition involves blocking the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, which is essential for its activation and subsequent translocation to the nucleus. mdpi.comnih.govjcancer.org By preventing this phosphorylation, niclosamide effectively halts STAT3 from binding to DNA and activating the transcription of its target genes. mdpi.com This inhibitory effect has been observed to occur rapidly, within hours of treatment in some cell lines. nih.gov Studies have shown that niclosamide selectively inhibits STAT3 activation without significantly affecting other related proteins like STAT1 and STAT5, or upstream kinases such as JAK1, JAK2, and Src. nih.gov The downstream consequences of STAT3 inhibition by niclosamide include the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin. jcancer.org Research in lung cancer models also found that niclosamide could block ionizing radiation-induced STAT3 phosphorylation. aacrjournals.org
Table 2: Research Findings on Niclosamide's Inhibition of STAT3 Signaling
| Mechanism | Key Finding | Cell Lines Studied | Citation |
|---|---|---|---|
| Phosphorylation Blockade | Inhibits phosphorylation of STAT3 at Tyr705. | Prostate (Du145), HCC (HepG2, QGY-7703), Lung (A549, H358, H157) | mdpi.comnih.govjcancer.orgaacrjournals.org |
| Selectivity | Selectively inhibits STAT3 over STAT1 and STAT5; does not inhibit upstream kinases JAK1, JAK2, or Src. | Prostate (Du145) | nih.gov |
| Nuclear Translocation | Inhibits nuclear translocation of STAT3. | Prostate (Du145), Lung Cancer Cells | nih.govnih.govaacrjournals.org |
| Target Gene Downregulation | Suppresses the expression of STAT3 target genes, including Mcl-1, Survivin, Bcl-2, and Bcl-XL. | HCC (HepG2, QGY-7703), Lung Cancer Cells | jcancer.orgaacrjournals.org |
| Functional Consequence | Inhibits STAT3-mediated luciferase reporter activity. | HeLa, Prostate (Du145) | nih.govnih.gov |
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. researchgate.net Niclosamide has been shown to inhibit mTORC1 signaling, though its mechanism appears to be indirect. plos.orgresearchgate.netunc.edu
In vitro studies have demonstrated that niclosamide does not directly inhibit the kinase activity of mTORC1 nor does it disrupt the assembly of the complex by interfering with the binding of mTOR and its regulatory protein, raptor. researchgate.netunc.edunih.gov Instead, the inhibition is thought to occur through at least two other mechanisms. One proposed mechanism is linked to niclosamide's function as a protonophore, which leads to cytoplasmic acidification. nih.govresearchgate.netunc.edu This change in intracellular pH may indirectly lead to the inhibition of mTORC1 signaling. nih.govunc.edu A second mechanism involves the activation of AMP-activated protein kinase (AMPK), which occurs as a consequence of reduced intracellular ATP levels from mitochondrial uncoupling. frontiersin.orgiiarjournals.org Activated AMPK can then inhibit mTORC1 signaling. frontiersin.org
Table 3: Research Findings on Niclosamide's Disruption of mTORC1 Signaling
| Mechanism | Key Finding | Cell Lines Studied | Citation |
|---|---|---|---|
| Direct Activity | Does not directly inhibit mTORC1 kinase activity in vitro. | Not specified | researchgate.netunc.edunih.gov |
| Complex Assembly | Does not disrupt the association between mTOR and raptor. | Not specified | unc.edunih.gov |
| Indirect (pH-mediated) | Induces cytoplasmic acidification, which is correlated with mTORC1 inhibition. | Breast Cancer Cells (MCF-7) | nih.govresearchgate.netunc.edu |
| Indirect (AMPK-mediated) | Activates AMPK, a known inhibitor of mTORC1, through ATP depletion. | NSCLC (CL1-5, A549), Melanoma Cells | frontiersin.orgiiarjournals.orgoncotarget.com |
Beyond the pathways detailed above, niclosamide interacts with a broad spectrum of other signaling networks. researchgate.netnih.govresearchgate.netfrontiersin.org
NF-κB: Niclosamide has been found to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgiiarjournals.org Mechanistically, it can inhibit the TNFα-mediated phosphorylation and subsequent degradation of IκBα, which is the inhibitor of NF-κB. frontiersin.org This action prevents the translocation of the active p65 subunit to the nucleus, thereby repressing NF-κB-mediated gene transcription. frontiersin.org
Notch: Inhibition of the Notch signaling pathway has also been reported as a mechanism of niclosamide's action in certain cancer cell lines. nih.govnih.gov
AMPK: As a consequence of its effects on mitochondria and ATP levels, niclosamide consistently leads to the activation of AMP-activated protein kinase (AMPK). frontiersin.orgiiarjournals.orgoncotarget.com AMPK is an energy sensor that, when activated, initiates processes to restore energy balance, often leading to the inhibition of anabolic pathways like mTORC1 and promoting catabolic processes. iiarjournals.orgoncotarget.com
Other Pathways: Research has also documented that niclosamide can inhibit Ras and E2F-Myc signaling while activating tumor suppressor pathways involving p53 and Protein Phosphatase 2A (PP2A). plos.orgresearchgate.netnih.govfrontiersin.orgdntb.gov.uastanford.edu
Table 4: Research Findings on Niclosamide's Interactions with Other Signaling Pathways
| Pathway | Effect | Key Finding | Citation |
|---|---|---|---|
| NF-κB | Inhibition | Inhibits IκBα phosphorylation and degradation, preventing p65 nuclear translocation. | plos.orgfrontiersin.orgiiarjournals.org |
| Notch | Inhibition | Inhibits Notch signaling pathway in colon cancer cells. | nih.govnih.govnih.gov |
| AMPK | Activation | Activated in response to decreased intracellular ATP levels. | researchgate.netnih.govfrontiersin.orgiiarjournals.orgoncotarget.com |
| Ras | Inhibition | Identified as an inhibitor of the Ras pathway. | nih.govfrontiersin.orgdntb.gov.ua |
| p53 | Activation | Activates the p53 tumor suppressor pathway. | nih.govfrontiersin.orgiiarjournals.orgstanford.edu |
| PP2A | Activation | Activates the PP2A tumor suppressor pathway. | nih.govfrontiersin.orgdntb.gov.ua |
| E2F-Myc | Inhibition | Inhibits the E2F-Myc oncogenic pathway. | nih.govfrontiersin.orgdntb.gov.ua |
Mitochondrial Function and Bioenergetics Research
The primary and most well-documented mechanism of action for niclosamide at the subcellular level is its role as a potent mitochondrial uncoupler. peerj.comnih.govmdpi.com This activity fundamentally disrupts cellular energy metabolism. peerj.comjcancer.org
Niclosamide functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. researchgate.netmdpi.com This action dissipates the crucial proton gradient (proton-motive force) that is established by the electron transport chain. frontiersin.orgjcancer.orgnih.gov The dissipation of this gradient uncouples the process of electron transport from ATP synthesis via ATP synthase. peerj.comnih.govjcancer.org
As a result, the cell's primary engine for energy production is stalled. frontiersin.org In vitro studies using Seahorse bioenergetics analysis have confirmed that niclosamide dramatically inhibits the mitochondrial oxygen consumption rate (OCR), including basal respiration, ATP-linked respiration, and maximal respiration. jcancer.orgresearchgate.net This leads to a significant reduction in intracellular ATP levels. iiarjournals.orgoncotarget.comnih.govnih.gov The uncoupling effect also results in the collapse of the mitochondrial membrane potential. oncotarget.compeerj.comnih.gov This disruption of mitochondrial bioenergetics is a central event that triggers many of the downstream signaling effects of niclosamide, such as the activation of AMPK. iiarjournals.orgoncotarget.com
Table 5: Research Findings on Niclosamide's Effect on Mitochondrial Function and Bioenergetics
| Mechanism | Key Finding | Experimental System | Citation |
|---|---|---|---|
| Mitochondrial Uncoupling | Acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. | Isolated Mitochondria, Various Cell Lines | frontiersin.orgpeerj.commdpi.comjcancer.orgresearchgate.net |
| ATP Synthesis Inhibition | Significantly reduces intracellular ATP production. | NSCLC (A549, CL1-5), Melanoma Cells, E. coli | iiarjournals.orgoncotarget.comnih.govnih.gov |
| Oxygen Consumption | Dramatically inhibits mitochondrial oxygen consumption rate (OCR), including basal and maximal respiration. | Ovarian Cancer Cells (SKOV3, HO8910), Melanoma Cells | jcancer.orgresearchgate.netnih.gov |
| Mitochondrial Membrane Potential | Causes a reduction and collapse of the mitochondrial membrane potential. | Cholangiocarcinoma Cells, Melanoma Cells | oncotarget.compeerj.comnih.gov |
Impact on Cytoplasmic pH and Proton Gradients
Niclosamide functions as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes. researchgate.netbiorxiv.org This activity allows it to disrupt pH homeostasis within cells. unc.edu Research in breast cancer cells and cell-free systems has demonstrated that niclosamide possesses protonophoric activity, facilitating the movement of protons down their concentration gradient. researchgate.netnih.gov
Specifically, niclosamide can dissipate the proton gradients of acidic intracellular organelles, such as lysosomes. researchgate.netnih.gov It causes an inward flux of protons through the plasma membrane and releases protons from these organelles into the cytosol. unc.edunih.gov The net effect of this proton shuttling is a reduction in the cytoplasmic pH, leading to cytoplasmic acidification. researchgate.netnih.govnih.gov The chemical structure of niclosamide is essential for this activity, as it allows the molecule to bind and release protons, effectively shuttling them across membranes. researchgate.net This disruption of pH gradients is considered a central component of its mechanism of action in various biological contexts. biorxiv.org
Mechanisms of Antiproliferative Activity (In Vitro Cell Models)
Niclosamide demonstrates significant antiproliferative effects across a wide range of cancer cell lines through multiple mechanisms. mdpi.comdovepress.com It has been shown to inhibit key signaling pathways often dysregulated in cancer, including STAT3, Wnt/β-catenin, mTORC1, NF-κB, and Notch. researchgate.netresearchgate.netfrontiersin.org Its ability to target these diverse pathways contributes to its broad antineoplastic activity observed in non-clinical models.
Inhibition of DNA Replication
Niclosamide has been found to interfere with DNA replication and repair processes in cancer cells. nih.govresearchgate.net In a cell-free assay, niclosamide was shown to directly inhibit DNA replication. medchemexpress.com A key mechanism underlying this effect is the inhibition of the FOXM1-mediated DNA damage response. researchgate.netnih.gov
In studies on castration-resistant prostate cancer (CRPC) cells, treatment with niclosamide led to a significant increase in markers of DNA damage, such as γH2AX and 53BP1. nih.govnih.gov Subsequent RNA sequencing revealed extensive changes in the expression of genes involved in cell division, DNA replication, and DNA repair. nih.govnih.gov Bioinformatic analysis identified the transcription factor FOXM1 as a critical target. nih.govnih.gov Further investigation showed that knockdown of FOXM1 inhibited genes involved in DNA repair, particularly those related to homologous recombination. nih.govnih.gov These findings suggest that niclosamide exerts its anticancer effects by suppressing the FOXM1-mediated DNA damage response, thereby inhibiting DNA replication and repair. researchgate.netnih.gov In head and neck squamous cell carcinoma, niclosamide treatment was also found to block the initiation of DNA synthesis. frontiersin.org
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism of niclosamide's antiproliferative activity is the induction of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netplos.org This process is often dose-dependent. plos.org Niclosamide has been shown to trigger apoptosis in cell lines derived from breast cancer, acute myelogenous leukemia (AML), colorectal cancer, thyroid cancer, and hepatocellular carcinoma, among others. plos.orgaacrjournals.orgrsc.orgnih.govnih.gov
The induction of apoptosis by niclosamide involves several molecular events:
Modulation of Bcl-2 Family Proteins : Treatment with niclosamide leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.govacs.org
Activation of Caspases : A marked increase in the levels of cleaved caspase-3, a key executioner of apoptosis, is frequently observed following niclosamide treatment. plos.orgrsc.orgnih.gov
Mitochondrial Pathway : Niclosamide can induce apoptosis through the mitochondrial intrinsic pathway. rsc.orgnih.gov This is characterized by the loss of mitochondrial membrane potential (ΔΨm). rsc.org
Generation of Reactive Oxygen Species (ROS) : In some cell types, such as AML cells, niclosamide increases intracellular ROS levels, and quenching these ROS can reduce the apoptotic effect. aacrjournals.org
Endoplasmic Reticulum (ER) Stress : In hepatocellular carcinoma cells, niclosamide activates the PERK pathway of the ER stress response, leading to increased expression of ATF3, ATF4, and CHOP, which culminates in apoptosis. nih.gov
| Cancer Type | Cell Line(s) | Key Mechanistic Findings | Source |
|---|---|---|---|
| Breast Cancer | 4T1, MDA-MB-231 | Induces apoptosis in a dose-dependent manner; increases Bax and decreases Bcl-2 expression; activates cleaved caspase-3. | plos.orgacs.org |
| Acute Myelogenous Leukemia (AML) | AML cell lines and primary cells | Induces apoptosis via NF-κB pathway inhibition and increased Reactive Oxygen Species (ROS) levels. | aacrjournals.org |
| Colorectal Cancer (CRC) | CT26 | Upregulates cleaved-caspase-3 and Bax; downregulates Bcl-2; causes loss of mitochondrial membrane potential. | rsc.org |
| Thyroid Cancer | TPC-1, BCPAP, ACT-1 | Induces apoptosis through a mitochondria-mediated intrinsic pathway; activates Bax and cleaved caspase-3; inhibits Bcl-2. | nih.gov |
| Hepatocellular Carcinoma (HCC) | HepG2, QGY7701 | Induces apoptosis via upregulation of ATF3 and activation of the PERK pathway (ER Stress). | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | A549, CL1-5 | Induces delayed apoptosis mediated by a caspase-independent pathway through AIF translocation to the nucleus. | iiarjournals.org |
Effects on Cancer Stem Cell Pathways
Niclosamide has demonstrated efficacy in targeting cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for cancer recurrence and resistance to therapy. plos.org It achieves this by inhibiting several critical signaling pathways that are essential for the self-renewal and maintenance of CSCs. researchgate.netacs.org
Key pathways affected by niclosamide in CSCs include:
Wnt/β-catenin Pathway : Niclosamide is known to inhibit the Wnt/β-catenin signaling pathway. researchgate.netplos.org It can downregulate the expression of Wnt co-receptor LRP6 and Dishevelled-2, leading to the inhibition of β-catenin stabilization. researchgate.netplos.org This was observed in breast and colon cancer models. plos.org
STAT3 Pathway : The STAT3 pathway, which is crucial for the conversion of non-CSCs into CSCs, is another target. acs.org Niclosamide treatment reduces the levels of phosphorylated STAT3 (p-STAT3), inhibiting its activity. acs.org
Notch Pathway : Inhibition of the Notch signaling pathway by niclosamide has also been reported, which is involved in CSC regulation. researchgate.net
Other Stemness-Related Factors : In breast cancer stem-like cells, niclosamide downregulates the expression of stemness genes such as NANOG and OCT4, thereby reducing the self-renewal capacity of these cells. acs.orgplos.org This leads to an inhibition of spheroid formation in vitro. mdpi.complos.org
| Cancer Type | Key Pathway(s) Inhibited | Observed Effects on CSCs | Source |
|---|---|---|---|
| Breast Cancer | Wnt/β-catenin, STAT3, Notch | Inhibits spheroid formation; downregulates stemness genes (e.g., NANOG, OCT4); reduces self-renewal capacity. | acs.orgplos.org |
| Acute Myelogenous Leukemia (AML) | NF-κB | Effectively kills progenitor/stem cells from AML patients while sparing normal bone marrow progenitors. | aacrjournals.org |
| General | Wnt/β-catenin, Notch, mTORC1, STAT3, NF-κB | Targets multiple signaling pathways that are closely involved with cancer stem cells. | researchgate.net |
Antimicrobial Mechanisms (In Vitro and Preclinical Models)
Beyond its antiproliferative effects, niclosamide exhibits antimicrobial activity against various pathogens, including bacteria. dovepress.comnih.gov Its mechanisms of action in this context include the disruption of bacterial communication and metabolism. dovepress.comresearchgate.net
Inhibition of Quorum Sensing Systems
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system regulates many processes, including the production of virulence factors and biofilm formation. dovepress.comnih.gov Niclosamide has been identified as a potent inhibitor of QS systems, particularly in the gram-negative bacterium Pseudomonas aeruginosa. nih.govasm.org
Research has shown that niclosamide strongly inhibits the 3OC12-HSL-dependent QS response in P. aeruginosa. nih.gov It interferes with the production of acyl-homoserine lactone (AHL) signal molecules, which are crucial for QS communication. dovepress.comasm.orgresearchgate.net Microarray analysis revealed that niclosamide specifically targets the transcription of the QS-dependent regulon in this bacterium. asm.orgresearchgate.net
The inhibition of QS by niclosamide leads to a reduction in bacterial virulence. Phenotypic assays have demonstrated that niclosamide treatment suppresses the production of several secreted virulence factors controlled by QS, including elastase, pyocyanin, and rhamnolipids. asm.orgresearchgate.net Furthermore, it has been observed to reduce biofilm formation and suppress bacterial surface motility. asm.org This antivirulence activity suggests a mechanism that disarms the pathogen rather than directly killing it, which could be advantageous in mitigating the development of resistance. nih.govasm.org
| Organism | QS System/Signal Targeted | Observed Phenotypic Effects | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | 3OC12-HSL-dependent system; Acyl-homoserine lactone (AHL) production | Suppression of elastase, pyocyanin, and rhamnolipid production; reduced biofilm formation; suppressed surface motility. | nih.govasm.orgresearchgate.net |
| General Bacteria | Quorum Sensing (QS) Systems | Inhibits the production of virulence factors; interferes with intercellular communication. | dovepress.comnih.gov |
Disruption of Biofilm Formation
Niclosamide has been shown to interfere with biofilm formation, a key virulence factor for many pathogenic microbes. dovepress.comnih.gov This activity is crucial as biofilms provide a protective environment for microbes, making them resistant to conventional treatments. dovepress.comnih.gov The mechanisms behind this disruption are multifaceted and involve targeting key microbial processes.
One primary mechanism is the suppression of quorum sensing (QS) systems, which are cell-to-cell communication networks that bacteria use to coordinate group behaviors like biofilm formation. dovepress.comnih.gov In research on Pseudomonas aeruginosa, niclosamide was found to strongly inhibit the QS response by targeting the Las QS system, which in turn reduces the expression of virulence factors and impairs biofilm development. nih.govmdpi.com Studies have demonstrated that niclosamide can significantly reduce the production of the QS signal molecule 3OC12-HSL by 30% to 60%. nih.gov
Furthermore, niclosamide disrupts the integrity of the biofilm matrix. It has been observed to reduce the production of extracellular polymeric substances (EPS), which are essential components of the biofilm scaffold. mdpi.com In studies involving multidrug-resistant Corynebacterium striatum, niclosamide treatment led to a significant degradation of the biofilm biomass and a reduction in the viability of cells within the matrix. mdpi.com Confocal laser scanning microscopy confirmed that niclosamide degrades the biofilm matrix and reduces the thickness and viability of the cellular community within. mdpi.com For instance, at concentrations of 0.39 μg/mL and 0.19 μg/mL, niclosamide degraded the biofilm biomass of C. striatum by 55% and 49%, respectively. mdpi.com
Table 1: Anti-Biofilm Activity of Niclosamide in Research Models
| Organism | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Inhibition of quorum sensing; Reduction in biofilm formation. | ≥200 μM for biofilm inhibition | nih.gov |
| Candida albicans | Inhibition of biofilm production by 15%. | 1.64 μg/mL | dovepress.comnih.gov |
| Corynebacterium striatum (MDR) | Degradation of mature biofilm biomass by 55%. | 0.39 μg/mL | mdpi.com |
Antifungal Activity in Research Models
Niclosamide demonstrates significant antifungal properties across various research models, including against opportunistic and drug-resistant fungal pathogens. mdpi.commdpi.com Its mechanism of action primarily involves the disruption of fundamental cellular processes within the fungal cell, with a particular focus on mitochondrial function. mdpi.com
A key antifungal mechanism is the targeting of fungal mitochondria, where niclosamide acts as an uncoupler of oxidative phosphorylation. mdpi.com This action inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, and leads to an increase in toxic reactive oxygen species (ROS). mdpi.com This dual effect of energy depletion and oxidative stress results in the arrest of fungal growth and, ultimately, cell death. mdpi.com Studies on Candida albicans have shown that niclosamide causes a collapse of the mitochondrial membrane potential. mdpi.com Furthermore, research identified the mitochondrial inner membrane protein NDU1 as a specific target of niclosamide, which is essential for the function of Complex I in the electron transport chain and is critical for biofilm formation. mdpi.complos.org
In various research models, niclosamide has shown efficacy against a range of fungi. In Candida albicans, it acts as a potent inhibitor of filamentation, a key virulence trait, and inhibits biofilm production. nih.govmdpi.com Nanoparticle formulations of niclosamide have been shown to effectively penetrate and disrupt mature biofilms of fluconazole-resistant C. albicans and the emerging multidrug-resistant pathogen Candida auris. dovepress.complos.org These nanoparticles were found to increase intracellular ROS formation by 32% and suppress mitochondrial oxygen consumption by over 90% at low concentrations. mdpi.com Niclosamide has also demonstrated growth inhibitory and fungicidal activity against Cryptococcus neoformans, Trichophyton tonsurans, and Madurella mycetomatis. mdpi.commdpi.com
Table 2: Antifungal Spectrum of Niclosamide in Research Models
| Fungal Species | Activity | Noted Mechanism/Effect | Reference |
|---|---|---|---|
| Candida albicans | Inhibits growth (0.16–1.64 μg/mL), filamentation, and biofilm formation. | Collapse of mitochondrial membrane potential; NDU1 inhibition. | nih.govmdpi.com |
| Candida auris | Inhibits growth and biofilms of drug-resistant strains. | Inhibition of biofilm growth at 1 μg/mL. | mdpi.complos.org |
| Cryptococcus neoformans | Growth inhibitory and fungicidal activity (MIC < 0.78 µg/mL). | - | mdpi.com |
| Madurella mycetomatis | Growth inhibition (MIC = 0.79-1.6 µg/mL). | - | mdpi.com |
Antiviral Mechanisms (In Vitro Studies)
Niclosamide has been identified as a broad-spectrum antiviral agent in numerous in vitro studies, showing activity against a wide array of viruses, including coronaviruses like SARS-CoV-2. nih.govasm.orgbiorxiv.org Its antiviral effects are not typically due to direct action on viral particles but rather stem from its ability to interfere with multiple stages of the viral life cycle, primarily by targeting host cell pathways that viruses exploit for their own propagation. nih.govasm.org
Inhibition of Viral Entry and Replication in Cell Lines
One of the principal antiviral mechanisms of niclosamide is the inhibition of viral entry into host cells. asm.orgbiorxiv.org Many viruses, including SARS-CoV-2, rely on endocytosis for entry, a process that requires the acidification of endosomes to facilitate the release of the viral genome into the cytoplasm. asm.orgresearchgate.net Niclosamide functions as a protonophore, neutralizing the acidic pH of endosomes and other intracellular vesicles. nih.govnih.gov This disruption of the pH gradient effectively halts the pH-dependent fusion of the virus with the endosomal membrane, thereby blocking the release of viral contents and preventing the infection from proceeding. asm.orgresearchgate.net Morphological profiling has also suggested that niclosamide can inhibit cell-to-cell spread via syncytia (the fusion of infected and uninfected cells), a process mediated by the viral spike protein and the host cell scramblase TMEM16F. nih.govbiorxiv.orgnews-medical.net
In addition to blocking entry, niclosamide also interferes with viral replication. nih.govasm.org For some viruses, this effect is a direct consequence of the failed entry step, as the viral genome never reaches the cellular machinery required for replication. researchgate.net However, other studies suggest that niclosamide can also inhibit replication at a post-entry stage. asm.org For instance, in studies with MERS-CoV and SARS-CoV-2, niclosamide was found to inhibit viral replication, potentially through the modulation of cellular autophagy. nih.govasm.org It has also been shown to reduce the formation of viral dsRNA replication centers. researchgate.net
Table 3: In Vitro Antiviral Efficacy of Niclosamide Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Wildtype | VeroE6 | 1664 | news-medical.net |
| Alpha (B.1.1.7) | VeroE6 | - | nih.gov |
| Beta (B.1.351) | VeroE6 | 298 | news-medical.net |
Modulation of Host Cell Processes Relevant to Viral Infection
Niclosamide exerts significant antiviral effects by modulating host cell pathways that are commonly hijacked by viruses. biorxiv.orgnih.gov Two of the most critical pathways affected are autophagy and lipid metabolism. biorxiv.orgnih.gov
Autophagy is a cellular recycling process that viruses can either exploit or suppress to their advantage. nih.govmed-life.ca Niclosamide has been shown to modulate this pathway in a manner that is detrimental to the virus. nih.govfrontiersin.org For MERS-CoV, niclosamide was reported to enhance autophagic flux, which can lead to the degradation of viral components within the cell. asm.orgfrontiersin.org It appears to induce autophagy in infected cells, which may counteract the virus's own efforts to manipulate this system for its replication and survival. nih.govnews-medical.net This modulation is thought to occur through pathways involving proteins like Beclin1 and SKP2. frontiersin.org
Viruses extensively remodel the host cell's lipid metabolism to build new viral particles and create replication compartments. nih.govfrontiersin.org Research using niclosamide as a chemical probe has revealed that it can reverse these virus-induced changes. biorxiv.orgnih.gov For example, SARS-CoV-2 infection leads to an increase in lipids such as plasmalogens, diacylglycerides, and ceramides, which are required for viral production. biorxiv.orgnih.gov Niclosamide treatment reduces the abundance of these specific lipids, thereby depriving the virus of essential building blocks. biorxiv.orgnih.gov It also appears to stimulate the breakdown of triglycerides, another key lipid source for viruses, by activating lipophagy (a selective form of autophagy that targets lipid droplets). biorxiv.orgnews-medical.net By reorganizing the host's lipid profile, niclosamide effectively limits the resources available for viral replication and egress. news-medical.netfrontiersin.org
Compound Glossary
Structure Activity Relationship Sar Studies and Niclosamide Derivative Development
Design and Synthesis of Novel Niclosamide (B1684120) Analogs for Enhanced Research Properties
The development of novel niclosamide analogs is a key focus of SAR studies. By systematically modifying the niclosamide scaffold, researchers can probe the contributions of different structural features to its biological activity and pharmacokinetic profile. nih.govnih.gov
Efforts to enhance niclosamide's therapeutic index often involve modifications to reduce its toxicity while preserving or improving its desired biological effects. rsc.org For instance, the nitro group on the aniline (B41778) ring is a known site of metabolism and can contribute to genotoxicity. plos.orgnih.gov Replacing this group with substituents like trifluoromethyl or chlorine has been shown to retain Wnt/β-catenin inhibitory activity with potentially improved pharmacokinetic properties. nih.gov Similarly, the synthesis of niclosamide derivatives with trifluoromethyl, trifluoromethylsulfanyl, and pentafluorosulfanyl groups in place of the nitro group has yielded compounds with superior anticancer and antifungal activities. mdpi.com
Another strategy to improve the properties of niclosamide involves the synthesis of its ethanolamine (B43304) salt (NEN). dovepress.com This modification significantly increases aqueous solubility, a major hurdle for the parent compound. dovepress.com NEN has demonstrated improved efficacy in preclinical models of metastatic colon cancer and has shown to be well-tolerated in vivo. plos.orgmdpi.com Furthermore, the development of O-alkylamino-tethered niclosamide derivatives has led to compounds with enhanced oral bioavailability and potent anticancer and antibacterial activities. dovepress.com
The following table summarizes some of the targeted modifications made to the niclosamide structure and their resulting effects:
Table 1: Targeted Modifications of Niclosamide and Their Effects| Modification | Target | Resulting Effect(s) |
|---|---|---|
| Replacement of the 4'-nitro group | Improve solubility and pharmacokinetics, reduce toxicity | Retained Wnt/β-catenin inhibition, potential for improved drug exposure. nih.gov |
| Introduction of sulfanyl (B85325) groups | Enhance anticancer and antifungal activity | Increased activity against esophageal adenocarcinoma cells and Madurella mycetomatis. mdpi.com |
| Formation of ethanolamine salt (NEN) | Improve aqueous solubility and bioavailability | Increased solubility and enhanced efficacy in preclinical cancer models. dovepress.commdpi.com |
| Addition of O-alkylamino-tether | Improve oral bioavailability and potency | Potent anticancer and antibacterial activity. dovepress.com |
Niclosamide's function as a protonophore, a molecule that transports protons across biological membranes, is central to many of its biological effects, including its anthelmintic and potential anticancer activities. mdpi.comwikipedia.org This activity is largely attributed to the hydroxyl group on the salicylanilide (B1680751) ring. mdpi.com SAR studies have demonstrated a strong correlation between the protonophoric activity of niclosamide analogs and their ability to inhibit mTORC1 signaling. unc.edu
The electron-withdrawing nature of the nitro group is also believed to contribute to its protonophore activity. plos.org However, modifications to this group can modulate this activity. For example, replacing the nitro group with other electron-withdrawing groups like trifluoromethyl can maintain or even enhance certain biological activities. nih.gov Conversely, substituting the hydroxyl group with a methoxy (B1213986) group completely abolishes its mitochondrial uncoupling ability. mdpi.com The interplay between different substituents and their impact on the molecule's ability to shuttle protons is a critical area of investigation for designing derivatives with tailored biological profiles. researchgate.net
In Vitro and Preclinical Evaluation of Niclosamide Derivatives
The development of novel niclosamide analogs is followed by rigorous in vitro and preclinical testing to assess their therapeutic potential. nih.govnih.gov
A key aspect of evaluating new niclosamide derivatives is understanding their mechanism of action. Niclosamide itself is known to modulate multiple signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB. frontiersin.orgoncotarget.com Comparative studies of its derivatives aim to determine if these new compounds act through similar or distinct pathways.
For instance, some analogs have been shown to retain the ability to inhibit Wnt/β-catenin signaling, a crucial pathway in many cancers. nih.gov Others have demonstrated potent downregulation of the anti-apoptotic proteins BCL2 and MCL1. mdpi.com The dehydration of two different niclosamide monohydrate polymorphs has been shown to proceed through different mechanistic pathways, highlighting the complexity of its solid-state transformations. nih.govacs.org Understanding these mechanistic nuances is vital for selecting the most promising candidates for further development.
The potency and selectivity of niclosamide derivatives are evaluated in various in vitro and in vivo research models. nih.gov For example, new analogs have been tested for their antiproliferative activity against a range of human cancer cell lines, including those resistant to standard therapies. researchgate.netiiarjournals.org
Several studies have identified derivatives with improved potency compared to the parent compound. For example, an analog with two trifluoromethyl groups (B9) showed potent anti-proliferation effects in enzalutamide-resistant prostate cancer cell lines. researchgate.net Another derivative, an ethanolamine salt (3a), was found to be highly active against esophageal adenocarcinoma cells while showing no toxicity to non-malignant cells, indicating good tumor selectivity. mdpi.com The table below presents a comparative analysis of the in vitro potency of selected niclosamide derivatives against various cancer cell lines.
Table 2: In Vitro Potency of Selected Niclosamide Derivatives
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Niclosamide | Ovarian Cancer Cells | 0.41 - 1.86 | oncotarget.com |
| Analog 11 | Ovarian Cancer Cells | 0.41 - 1.86 | oncotarget.com |
| Analog 32 | Ovarian Cancer Cells | 0.41 - 1.86 | oncotarget.com |
| B9 | LNCaP95, 22RV1 | 0.130, 0.0997 | researchgate.net |
| 3a (ethanolamine salt) | SK-GT-4, FLO-1 | 0.8 - 1.0 | mdpi.com |
| 2a | M. mycetomatis | 0.2 - 0.3 | mdpi.com |
| 2b | M. mycetomatis | 0.2 - 0.3 | mdpi.com |
Co-crystallization Studies with Other Research Compounds
To address the poor aqueous solubility of niclosamide, researchers have explored the formation of pharmaceutical cocrystals. researchgate.net This strategy involves combining niclosamide with other pharmaceutically acceptable compounds (coformers) to create a new crystalline solid with improved physicochemical properties. acs.org
Studies have successfully produced niclosamide cocrystals with coformers such as caffeine, urea, and nicotinamide. researchgate.net These cocrystals have demonstrated faster dissolution rates compared to niclosamide alone. researchgate.net For example, a cocrystal of niclosamide with theophylline (B1681296) showed a six-fold increase in solubility. researchgate.net Similarly, the formation of salt cocrystals, where niclosamide is present as both a neutral molecule and a salt, has also been shown to enhance its dissolution rate. researchgate.net These findings suggest that co-crystallization is a promising approach to improve the formulation and potential therapeutic application of niclosamide and its derivatives. nih.gov
Advanced Methodologies and Future Research Perspectives
Integration of Niclosamide-13C6 in Multi-Omics Research (e.g., Metabolomics, Proteomics)
The integration of multiple omics disciplines, such as genomics, proteomics, and metabolomics, provides a comprehensive, system-level understanding of complex biological processes and disease mechanisms. frontlinegenomics.com In this context, this compound is an essential tool, particularly in metabolomics and quantitative proteomics, which rely on precise measurement of molecule concentrations. frontlinegenomics.comcmbio.io
Metabolomics aims to profile and quantify the complete set of small-molecule metabolites within a biological system. frontlinegenomics.com When studying the effects of the parent compound, niclosamide (B1684120), researchers must accurately measure its uptake and concentration within cells and tissues. Due to its identical chemical properties but different mass, this compound is used as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. biorxiv.orgprecisionnanomedicine.com For instance, in preclinical studies, a stock solution of this compound is prepared and added to biological samples, such as cell lysates or tissue homogenates, to enable precise quantification of the unlabeled niclosamide. biorxiv.orgprecisionnanomedicine.com This method allows researchers to reliably determine cellular drug exposure, a critical parameter when correlating the drug's concentration with its biological effects observed through other omics layers like transcriptomics or proteomics. mdpi.com
While this compound may not be the direct subject of multi-omics studies, its role is foundational to generating the high-quality quantitative data that underpins robust multi-omics integration. mdpi.com This integrated approach can reveal the metabolic pathways and protein expression profiles significantly altered by niclosamide treatment, offering deeper insights into its mechanism of action. nih.gov
Development of Advanced Drug Delivery Systems for Preclinical Applications
A significant challenge for the clinical application of niclosamide is its poor water solubility and low oral bioavailability. biorxiv.orgnih.gov Advanced drug delivery systems are being developed to overcome these limitations, and this compound plays a crucial role in the preclinical evaluation of these formulations.
To improve systemic delivery and solubility, researchers have developed lipid nanoparticle (LNP) formulations of niclosamide (termed nano-NCM). nih.govresearchgate.net These formulations encapsulate the drug within tiny, lipid-based particles, often using FDA-approved excipients. biorxiv.orgnih.gov The development process involves creating stable nanoformulations and then testing their efficacy in preclinical cell models, such as against SARS-CoV-2. researchgate.netnih.gov
In these studies, this compound is indispensable for quantifying the cellular uptake of the nanoformulated drug. biorxiv.orgprecisionnanomedicine.com By using LC-MS/MS with this compound as an internal standard, scientists can accurately measure how effectively the LNP formulation delivers niclosamide into target cells compared to the unformulated drug. biorxiv.org This quantitative data is vital for optimizing the LNP composition for maximum therapeutic potential.
Table 1: Components Used in Experimental Niclosamide LNP Formulations
| Component Type | Example | Purpose | Source(s) |
|---|---|---|---|
| Lipid | DSPE-PEG2000 | Forms the nanoparticle structure and improves stability. | biorxiv.org |
| Solvent | Ethanol | Dissolves lipids during formulation. | biorxiv.org |
| Solvent | DMSO | Used to dissolve niclosamide for stock solutions. | biorxiv.orgprecisionnanomedicine.com |
| Solvent | Acetonitrile (B52724) | Used in sample preparation for LC-MS/MS analysis. | biorxiv.orgprecisionnanomedicine.com |
For respiratory diseases like COVID-19, direct delivery to the lungs is a promising strategy. nih.gov To this end, inhalable dry powder formulations of niclosamide have been engineered using advanced manufacturing techniques like thin-film freezing (TFF) and spray drying. nih.govnih.govresearchgate.net The TFF process creates highly porous particles with aerodynamic properties suitable for deep lung delivery. nih.gov The goal is to achieve an aerodynamic diameter between 1 and 5 µm, which is necessary to reach the lower respiratory tract where the drug can exert its effect. nih.gov
The preclinical validation of these inhalation powders heavily relies on pharmacokinetic studies in animal models, such as rats and Syrian golden hamsters. nih.gov In these translational models, this compound is used as the internal standard to quantify the concentration of niclosamide delivered to the lung tissue via LC/MS/MS analysis. nih.gov This allows researchers to confirm that the formulation achieves and sustains therapeutic concentrations at the primary site of infection, a critical step in demonstrating the feasibility of this delivery route. nih.govresearchgate.net
Table 2: Aerodynamic Properties of Niclosamide Inhalation Powder (TFF Formulation)
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Mass Median Aerodynamic Diameter (MMAD) | 1.11 µm | The diameter at which 50% of the aerosol mass resides. A key indicator of particle size for inhalation. | nih.govresearchgate.net |
| Geometric Standard Deviation (GSD) | 2.84 | A measure of the spread of the aerodynamic particle size distribution. | nih.govresearchgate.net |
| Fine Particle Fraction (FPF) | 86.0% | The percentage of the drug mass in particles with an aerodynamic diameter less than 5 µm, indicating high potential for deep lung deposition. | nih.govresearchgate.net |
Computational Modeling and Molecular Docking for Target Identification and Mechanism Prediction
Computational methods are powerful tools in modern drug discovery, used to predict how a drug molecule interacts with biological targets like proteins. jddtonline.infomedmedchem.com Molecular docking, a key computational technique, simulates the binding of a small molecule (ligand) to the active site of a target protein, helping to predict binding affinity and identify potential mechanisms of action. jddtonline.infomdpi.com
In silico studies have been used to investigate niclosamide, identifying it as a compound with strong binding patterns to key viral proteins, such as those from SARS-CoV-2, suggesting its potential as a repurposed antiviral drug. mdpi.com These computational approaches screen large libraries of compounds to prioritize candidates for experimental testing, accelerating the discovery process. medmedchem.com
While this compound itself is generally not used directly in computational models—as the isotopic labeling does not significantly alter the predicted binding mechanics—it is vital for the experimental validation of these in silico predictions. After a computational model identifies a potential target and predicts a binding interaction, the next step is to confirm this in laboratory experiments. These experiments often require precise quantification of the drug's effect on cellular processes or its concentration in tissues, a role perfectly filled by this compound as an analytical standard. This synergy between computational prediction and experimental validation is crucial for accelerating drug development. medmedchem.commdpi.com
Translational Research Directions (Focus on Preclinical Models for Disease Mechanisms)
Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. nih.gov A key component of this process is the use of preclinical animal models to study disease mechanisms and evaluate the efficacy and pharmacokinetics of potential new therapies. nih.govbenthambooks.com
The development of novel niclosamide formulations for diseases like COVID-19 provides a clear example of translational research in action. nih.gov After demonstrating antiviral activity in vitro, the formulations were advanced to preclinical animal models, including rats and Syrian golden hamsters, which are relevant for studying SARS-CoV-2 infection. nih.gov The primary goal of these studies was to determine the pharmacokinetic profile of the inhaled niclosamide powder—specifically, to see if it could achieve and maintain concentrations in the lungs above the level required to inhibit the virus. nih.govmdpi.com
The use of this compound was fundamental to the success of these preclinical studies. nih.gov By enabling accurate quantification of niclosamide in lung tissue, it provided the critical data needed to establish the drug's pharmacokinetic profile in a living organism. nih.gov This information is essential for translating the findings from animal models toward potential human clinical trials, as it helps to inform proper dosing and demonstrates that the drug can reach the target organ at therapeutic concentrations. nih.gov The successful use of this compound in these models supports the continued development of niclosamide as a potential therapeutic, underscoring the importance of such analytical tools in bridging the preclinical-to-clinical divide. nih.govembopress.org
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic enrichment and chemical purity of Niclosamide-¹³C₆ in experimental settings?
- Methodology :
- Isotopic Enrichment : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (¹³C NMR) to confirm the position and extent of ¹³C labeling. Compare results with certified reference materials (CRMs) when available .
- Chemical Purity : Employ reversed-phase HPLC coupled with UV-Vis or mass spectrometry to assess purity. Validate methods using analytical standards (e.g., Honeywell’s Niclosamide-¹³C₆ with CAS 1325808-64-7) and cross-reference with spectral databases like NIST Chemistry WebBook .
- Quality Control : Ensure batch-to-batch consistency by documenting retention times, peak areas, and impurity profiles. Use triplicate measurements to minimize variability .
Q. What are the best practices for handling and storing Niclosamide-¹³C₆ to maintain stability in laboratory conditions?
- Methodology :
- Storage : Store lyophilized Niclosamide-¹³C₆ at -20°C in airtight, light-protected containers to prevent degradation. For short-term use (1–2 weeks), -4°C is acceptable .
- Handling : Conduct experiments in a fume hood or glovebox to avoid inhalation or skin contact. Use personal protective equipment (PPE), including nitrile gloves and lab coats, as specified in safety protocols .
- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and humidity conditions. Monitor changes via UV absorbance or LC-MS to establish shelf-life guidelines .
Advanced Research Questions
Q. How does isotopic labeling with ¹³C affect the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Niclosamide-¹³C₆ compared to the unlabeled compound?
- Methodology :
- In Vitro Studies : Compare metabolic stability using liver microsomes or hepatocytes. Quantify metabolites via LC-MS/MS to track ¹³C retention and assess isotopic effects on enzyme kinetics (e.g., CYP450 isoforms) .
- In Vivo Studies : Administer equimolar doses of labeled and unlabeled Niclosamide to animal models. Use stable isotope tracing to measure bioavailability, tissue distribution, and clearance rates. Validate findings with pharmacokinetic modeling (e.g., non-compartmental analysis) .
- Data Interpretation : Account for potential isotopic effects, such as altered binding affinity or metabolic rates, by normalizing data to internal standards and conducting statistical tests (e.g., ANOVA) .
Q. How can researchers resolve contradictory findings regarding Niclosamide-¹³C₆’s mechanism of action across different experimental models?
- Methodology :
- Hypothesis Testing : Formulate competing hypotheses (e.g., mitochondrial uncoupling vs. mTOR inhibition) and design orthogonal assays (e.g., oxygen consumption rate assays, Western blotting) to test each mechanism .
- Model Comparison : Replicate studies in multiple cell lines or animal models to identify context-dependent effects. Use CRISPR/Cas9 gene editing to isolate specific pathways (e.g., AMPK knockout models) .
- Meta-Analysis : Systematically review published data, highlighting variables like dose ranges, incubation times, and solvent systems (e.g., DMSO concentration). Apply tools like PRISMA guidelines to assess bias and reproducibility .
Q. What strategies optimize the use of Niclosamide-¹³C₆ in tracer studies for metabolic flux analysis?
- Methodology :
- Experimental Design : Incorporate time-course sampling to capture dynamic metabolite labeling. Use isotopomer spectral analysis (ISA) or flux balance analysis (FBA) to model pathway activity .
- Sample Preparation : Quench metabolism rapidly (e.g., liquid nitrogen snap-freezing) and extract metabolites using polar/non-polar solvent mixtures. Normalize data to cell count or protein content .
- Instrumentation : Leverage high-sensitivity LC-MS platforms (e.g., Q-Exactive Orbitrap) with ¹³C-specific detection modes. Calibrate instruments using ¹³C-labeled internal standards .
Methodological Guidelines for Data Integrity
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Cross-validate findings using databases like PubMed and Google Scholar, noting citation frequency and author expertise .
- Data Reproducibility : Document all experimental parameters (e.g., buffer composition, incubation temperatures) in supplemental materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Conflict Resolution : For contradictory results, conduct blinded re-analyses or collaborative inter-laboratory studies. Use platforms like Zenodo to publish raw datasets and analytical pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
